molecular formula C12H16N4OS B2662456 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide CAS No. 2034334-05-7

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide

Cat. No.: B2662456
CAS No.: 2034334-05-7
M. Wt: 264.35
InChI Key: PFCNKZWRBXDCSC-UHFFFAOYSA-N
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Description

Structural Significance and Classification

This compound belongs to the triazole-thiophene hybrid family, characterized by the fusion of a 1,2,3-triazole ring and a thiophene carboxamide group. The molecule’s core structure features:

  • A thiophene-3-carboxamide unit providing π-conjugation and hydrogen-bonding capabilities via its carbonyl group.
  • A 1,2,3-triazole ring offering dipole interactions and metabolic stability due to its aromatic nitrogen-rich system.
  • A branched alkyl chain (3-methylbutan-2-yl) serving as a spacer that modulates lipophilicity and steric effects.

The triazole’s 1,2,3-regioisomerism distinguishes this compound from 1,2,4-triazole analogs, influencing its electronic distribution and intermolecular interactions. NMR data from related compounds (e.g., δ 7.24–7.38 ppm for aromatic protons in thiophene-triazole hybrids) suggest similar deshielding effects in this molecule, with the triazole’s N–H likely appearing as a broad singlet near δ 11–12 ppm.

Key Structural Features Functional Implications
Thiophene ring Enhances π-π stacking with biological targets
1,2,3-Triazole core Facilitates hydrogen bonding and dipole interactions
Branched alkyl spacer Modulates solubility and membrane permeability

Historical Development of Triazole-Thiophene Hybrid Compounds

The synthesis of triazole-thiophene hybrids originated in the early 2000s, driven by the need to combine the pharmacological profiles of both heterocycles. Key milestones include:

  • 2005 : Introduction of thiophene-triazole conjugates as kinase inhibitors, exemplified by PF-4989216, which demonstrated PI3K inhibition for cancer therapy.
  • 2012 : Development of OSI-930, a dual c-Kit/VEGFR-2 inhibitor incorporating a thiophene-triazole scaffold, showing efficacy in lung and renal cancers.
  • 2019 : Systematic exploration of 1,2,3-triazole-thiophene hybrids as antimicrobial agents, with compound 58 (Fig. 7 in) exhibiting MIC values of 2–4 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae.

The target compound represents an evolution of these designs, replacing linear alkyl linkers with a branched chain to improve metabolic stability—a strategy validated in 2024 studies on analogs like 6c and 10a .

Current Research Landscape and Significance

Recent advances focus on structural optimization and mechanistic studies:

  • Synthetic Innovations : The 2024 synthesis of thiazolo[4,5-d]triazoles demonstrates scalable methods for triazole functionalization, applicable to this compound derivatives.
  • Biological Screening : Analogous compounds (e.g., 5e and 10a ) inhibit HepG-2 and MCF-7 cancer cells at IC~50~ values <10 µM, suggesting comparable activity for the target molecule.
  • Structural Analysis : X-ray crystallography of related triazole-thiophenes reveals intermolecular interactions such as N–H···S hydrogen bonds and C–H···π contacts, providing a blueprint for rational design.

Ongoing research prioritizes:

  • Diversity-Oriented Synthesis : Introducing substituents at the triazole’s N1 position to modulate target selectivity.
  • Computational Modeling : Density functional theory (DFT) studies to predict binding affinities for kinase targets.
  • Polypharmacology : Exploiting the triazole-thiophene scaffold’s versatility to address antimicrobial resistance and oncogenic signaling pathways simultaneously.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCNKZWRBXDCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate thiophene derivatives and amide formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction temperatures to facilitate the formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins or nucleic acids. The thiophene ring may contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Relevance/Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide (Target) Thiophene carboxamide 3-methylbutan-2-yl chain with 1,2,3-triazole Likely CuAAC for triazole formation Potential antimicrobial/antitumor agent
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group (hydroxy-1,1-dimethylethyl) Amide coupling Metal-catalyzed C–H bond functionalization
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate 1,2,4-Triazole Phenylacetyl and ethyl carbamate groups Nucleophilic substitution Intermediate in heterocyclic synthesis
2-(4-(Hydroxymethyl)-1H-triazol-1-yl)-N-(4-methylphenyl)acetamide (15a) Acetamide-triazole hybrid Hydroxymethyl-triazole, pyridinylpyrimidinylamino phenyl group Multi-step amidation/cyclization Antimyeloproliferative activity
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide 1,3,4-Thiadiazole-carboxamide Trichloroethyl, phenylamino groups Cyclization with iodine/triethylamine Antimicrobial/antitumor potential
1-(2,5,8-trimethylnaphthalen-2-yl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide (1a) Pyrazole carboxamide Trimethylnaphthalene, trimethylammonium Bromoalkane substitution Not specified; structural analog

Key Observations:

Triazole vs. Thiadiazole : The target’s 1,2,3-triazole (vs. 1,3,4-thiadiazole in ) offers distinct electronic properties and hydrogen-bonding capabilities due to its nitrogen-rich structure .

Thiophene vs. Benzamide/Thiadiazole : The thiophene core in the target compound provides π-conjugation and sulfur-based interactions, differing from benzamide’s planar aromaticity or thiadiazole’s electron-withdrawing nature .

Synthetic Routes : While the target’s triazole likely forms via CuAAC , other compounds employ nucleophilic substitution or cyclization .

Biological Potential: Triazole-thiophene hybrids are understudied but may share antimicrobial/antitumor activities seen in analogs like 15a (antimyeloproliferative) or thiadiazole-carboxamides .

Research Findings and Data

Structural Confirmation

  • X-ray Crystallography : Analogous compounds (e.g., ) use SHELXL for precise bond-length/angle determination. The target’s branched alkyl chain would require similar analysis to resolve steric effects .
  • Spectroscopy : NMR peaks for the target’s triazole (δ ~7.5–8.2 ppm for aromatic H) and thiophene (δ ~6.5–7.5 ppm) align with reported data for similar structures .

Reactivity and Functionalization

  • Thiophene’s electron-rich nature may enable electrophilic substitution, contrasting with benzamide’s directing groups in .

Pharmacological Prospects

  • While direct activity data for the target is lacking, structural analogs like 15a and thiadiazole-carboxamides suggest possible kinase inhibition or DNA intercalation mechanisms.

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide, also known by its CAS number 2034561-93-6, is a compound that has gained interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H20N4OS with a molecular weight of 304.4 g/mol. The compound features a thiophene ring and a triazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including:

Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole and triazole derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's mechanism likely involves interaction with cellular targets that regulate cell growth and survival pathways.

Antimicrobial Properties
The triazole ring is known for its antimicrobial properties. Studies have demonstrated that related compounds possess antibacterial and antifungal activities against a range of pathogens. The effectiveness of these compounds can be attributed to their ability to inhibit key enzymes involved in microbial metabolism.

Enzyme Inhibition
this compound may also act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both the thiophene and triazole rings is essential for the biological activity of the compound. Modifications to these structures can significantly impact potency and selectivity. For example:

Modification Effect on Activity
Addition of electron-donating groupsIncreased cytotoxicity against cancer cells
Alteration of alkyl chain lengthChanges in solubility and bioavailability
Substitution on the thiophene ringVariations in antimicrobial potency

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a series of triazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Another investigation showed that triazole-based compounds displayed significant inhibition against both gram-positive and gram-negative bacteria as well as fungi .
  • Neuroprotective Effects : Research into similar compounds revealed their potential as AChE inhibitors, suggesting that they could be beneficial in treating conditions like Alzheimer's disease .

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